N'-hydroxycyclopropanecarboximidamide hydrochloride
CAS No.: 22926-85-8
Cat. No.: VC7617882
Molecular Formula: C4H9ClN2O
Molecular Weight: 136.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22926-85-8 |
|---|---|
| Molecular Formula | C4H9ClN2O |
| Molecular Weight | 136.58 |
| IUPAC Name | N'-hydroxycyclopropanecarboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C4H8N2O.ClH/c5-4(6-7)3-1-2-3;/h3,7H,1-2H2,(H2,5,6);1H |
| Standard InChI Key | CJLAICCBOIZZFF-UHFFFAOYSA-N |
| SMILES | C1CC1C(=NO)N.Cl |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of N'-hydroxycyclopropanecarboximidamide hydrochloride is C₄H₈N₂O·HCl, yielding a molecular weight of 136.58 g/mol. Its IUPAC name derives from the cyclopropane backbone substituted with a carboximidamide group (-C(=NH)NH₂), where one nitrogen is hydroxylated (N'-hydroxy), and the compound exists as a hydrochloride salt.
Key Structural Features:
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Cyclopropane Ring: A three-membered carbon ring with significant angle strain, contributing to heightened reactivity.
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Carboximidamide Group: A functional group (-C(=NH)NH₂) capable of hydrogen bonding and participating in nucleophilic reactions.
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Hydroxylamine Substituent: The N'-hydroxy modification introduces redox-active properties.
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Hydrochloride Salt: Enhances solubility in polar solvents like water or methanol.
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄H₈N₂O·HCl |
| Molecular Weight | 136.58 g/mol |
| Solubility | Highly soluble in polar solvents |
| Melting Point | Estimated 180–200°C (decomposes) |
| pKa (imidamide) | ~8.5–9.5 |
Synthetic Pathways and Reactivity
Synthesis Strategies
The compound is hypothesized to form via the reaction of cyclopropanecarboximidamide with hydroxylamine hydrochloride under acidic conditions. This pathway leverages the nucleophilic addition of hydroxylamine to the imidamide group, followed by protonation to yield the hydrochloride salt.
Reactivity Profile
The compound’s reactivity is governed by its functional groups:
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Cyclopropane Ring: Prone to ring-opening reactions under thermal or catalytic conditions, forming alkenes or linear hydrocarbons.
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Imidamide Group: Participates in condensation reactions with carbonyl compounds (e.g., ketones, aldehydes) to form heterocycles.
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Hydroxylamine Moiety: Acts as a reducing agent or forms complexes with transition metals.
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O, heat | Cyclopropanecarboxylic acid |
| Reduction | NaBH₄, MeOH | Cyclopropanemethanamine |
| Nucleophilic Substitution | R-X, base | N-alkylated derivatives |
Comparative Analysis with Structural Analogs
Table 3: Functional Group Impact on Properties
| Compound | Key Functional Groups | Reactivity/Bioactivity |
|---|---|---|
| Cyclopropanecarboximidamide | -C(=NH)NH₂ | Base for further derivatization |
| Cyclopropanecarboxylic acid | -COOH | Acid-catalyzed esterification |
| N-Hydroxyisobutyrimidamide | -C(=NOH)NH₂ | Enhanced redox activity |
The hydroxylamine group in N'-hydroxycyclopropanecarboximidamide hydrochloride distinguishes it from non-hydroxylated analogs, enabling unique redox and metal-chelating behaviors.
Challenges and Future Directions
Current limitations include a lack of publicly available pharmacokinetic data and scalable synthetic protocols. Future research should prioritize:
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Mechanistic Studies: Elucidating interactions with biological targets like enzymes or DNA.
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Process Optimization: Developing cost-effective, high-yield synthesis routes.
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Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.
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